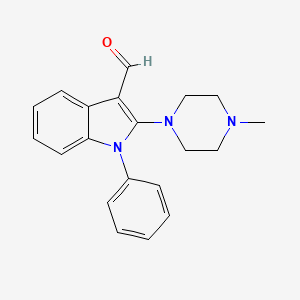
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- can be achieved through various synthetic routes. One common method involves the nitrosation of indoles in a slightly acidic environment. This process allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . The reaction conditions are mild, typically involving the use of a nitrosating agent at low temperatures, followed by conversion to the desired product at room temperature .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- has several scientific research applications:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- involves its interaction with molecular targets such as kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells. The exact pathways involved depend on the specific kinase targeted and the cellular context.
Comparison with Similar Compounds
1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: A simpler compound with similar reactivity but lacking the piperazinyl and phenyl groups.
1H-Indazole-3-carboxaldehyde: Another indole derivative with a similar structure but different functional groups, leading to different reactivity and applications.
2-Phenylindole: A compound with a phenyl group attached to the indole ring, used in various chemical and biological applications.
The uniqueness of 1H-Indole-3-carboxaldehyde, 2-(4-methyl-1-piperazinyl)-1-phenyl- lies in its specific functional groups, which confer distinct chemical properties and biological activities.
Properties
CAS No. |
63925-79-1 |
|---|---|
Molecular Formula |
C20H21N3O |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-1-phenylindole-3-carbaldehyde |
InChI |
InChI=1S/C20H21N3O/c1-21-11-13-22(14-12-21)20-18(15-24)17-9-5-6-10-19(17)23(20)16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
InChI Key |
AEPMYZSWJWDVRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C3=CC=CC=C3N2C4=CC=CC=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


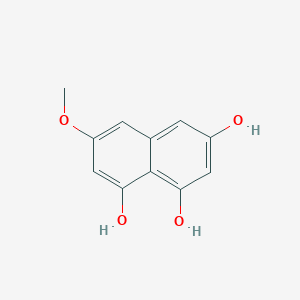
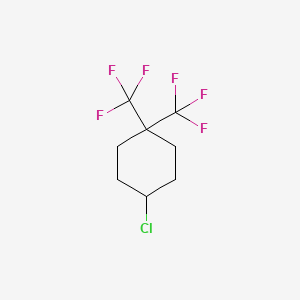
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)

![Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid](/img/structure/B14506106.png)
![2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile](/img/structure/B14506132.png)
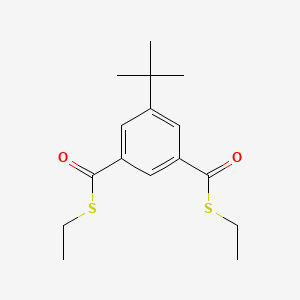

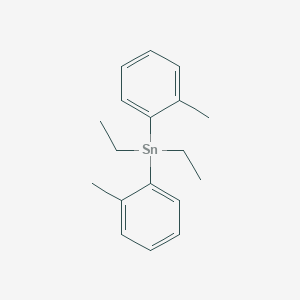
![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)
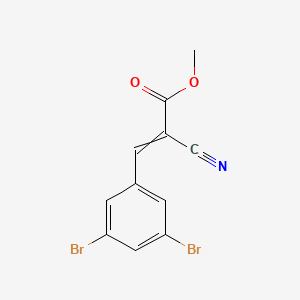
![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B14506152.png)
![{[2-(Benzenesulfinyl)ethoxy]methyl}benzene](/img/structure/B14506157.png)
